N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring, which is further substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 2,3-difluorobenzyl bromide in the presence of a base like sodium hydride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorobenzyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl Alcohol: Shares the difluorobenzyl group but lacks the pyrazole ring.
N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide: Contains a similar benzyl group but with different functional groups .
Uniqueness
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
1856046-27-9 |
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Molecular Formula |
C12H14ClF2N3 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-2-17-8-10(7-16-17)15-6-9-4-3-5-11(13)12(9)14;/h3-5,7-8,15H,2,6H2,1H3;1H |
InChI Key |
QRIDTPAKQMLADW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
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